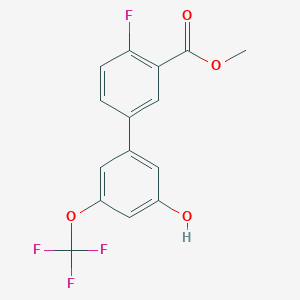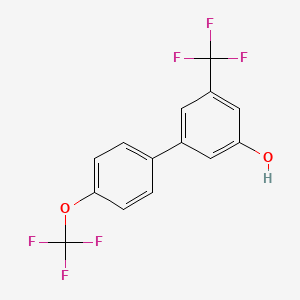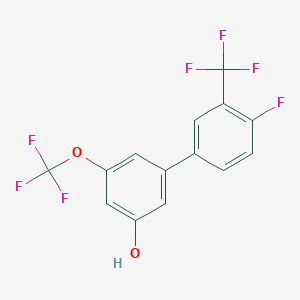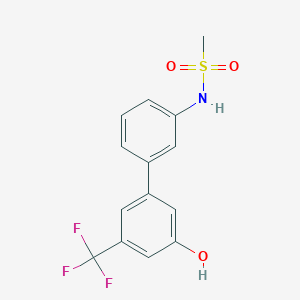
5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95%
Vue d'ensemble
Description
5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% (5-CMPT-95) is an organic compound with a wide range of applications in the field of scientific research. It is a colorless, crystalline solid with a molecular weight of 305.6 g/mol and a melting point of approximately 128°C. 5-CMPT-95 is a member of the phenol family and is widely used in synthetic organic chemistry and biochemistry.
Mécanisme D'action
5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% is a potent inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of a wide range of drugs and other compounds. The mechanism of action of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% is not fully understood, but it is believed to act by binding to the heme group of the enzyme and blocking the active site. This prevents the enzyme from catalyzing the reaction and thus inhibits its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% are not well understood. In vitro studies have shown that 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% can inhibit the activity of cytochrome P450 enzymes in a dose-dependent manner. In addition, 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% has been shown to inhibit the activity of other enzymes, such as cytochrome b5 and DNA topoisomerase II. However, the effects of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% on other biochemical and physiological processes are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments is its ability to inhibit the activity of cytochrome P450 enzymes. This makes it an ideal tool for studying the mechanism of action of these enzymes. Additionally, 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% is relatively easy to synthesize and is available in a 95% pure form. However, there are some limitations to using 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments. For example, it is not water soluble and is not stable in alkaline conditions.
Orientations Futures
The potential applications of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% are numerous, and there are many future directions for research. For example, further studies are needed to better understand the biochemical and physiological effects of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95%. Additionally, more research is needed to determine the optimal dosage and administration for various applications. Additionally, further studies are needed to explore the potential of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% as a therapeutic agent. Finally, more research is needed to explore the potential of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% as a tool for drug discovery and development.
Méthodes De Synthèse
The synthesis of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% is relatively straightforward and can be achieved via a three-step process. In the first step, 3-chloro-4-methoxycarbonylphenol is reacted with trifluoroacetic acid in the presence of anhydrous sodium carbonate at room temperature. This reaction produces 5-(3-chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxybenzoic acid. In the second step, the acid is treated with sodium borohydride to yield the corresponding sodium salt. Finally, the sodium salt is treated with hydrochloric acid to yield 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% in 95% purity.
Applications De Recherche Scientifique
5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% has a wide range of applications in scientific research. It is commonly used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used in the synthesis of a variety of natural products, such as steroids and terpenes. Additionally, 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% can be used to study the mechanism of action of various enzymes, such as cytochrome P450 and cytochrome b5.
Propriétés
IUPAC Name |
methyl 2-chloro-4-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O4/c1-22-14(21)12-3-2-8(6-13(12)16)9-4-10(20)7-11(5-9)23-15(17,18)19/h2-7,20H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPCBNFHSRMSCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686751 | |
| Record name | Methyl 3-chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261922-20-6 | |
| Record name | Methyl 3-chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384918.png)

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384938.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384940.png)




